molecular formula C9H15N3O2 B061054 ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate CAS No. 164535-24-4

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B061054
CAS No.: 164535-24-4
M. Wt: 197.23 g/mol
InChI Key: ZFYZXVPRXLUXSG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a high-value, multifunctional imidazole-based synthetic intermediate of significant interest in medicinal chemistry and pharmacology research. This compound features a versatile molecular scaffold comprising an ester group, a primary amino group, and an alkyl side chain, making it a privileged building block for the synthesis of more complex heterocyclic compounds. Its primary research application lies in the exploration and development of novel histamine H3 receptor antagonists and inverse agonists. The 4-aminoimidazole core is a critical structural motif in this context, and researchers utilize this specific ester derivative to efficiently generate diverse libraries of carboxamide analogs or to further functionalize the imidazole ring system. Investigations often focus on the compound's potential for creating therapeutics targeting central nervous system (CNS) disorders, such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and cognitive impairments, due to the role of H3 receptors in neurotransmitter regulation. Furthermore, its applicability extends to other research areas, including the synthesis of enzyme inhibitors and the study of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. Supplied as a high-purity material, this compound is designed to provide researchers with a reliable and consistent starting point for innovative synthetic campaigns and biochemical studies.

Properties

IUPAC Name

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYZXVPRXLUXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602316
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164535-24-4
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Debus-Radziszewski Synthesis Adaptation

The Debus-Radziszewski method, traditionally employing glyoxal, ammonia, and aldehydes, has been adapted to introduce the 4-amino group. By substituting formaldehyde with propionaldehyde and integrating ethyl glycinate as a carboxylate precursor, the imidazole ring is formed under acidic reflux conditions (acetic acid, 100–120°C, 3–5 h). This single-step cyclocondensation yields the target compound with 60–75% efficiency.

Key Reaction Parameters

PrecursorsSolventTemperatureTimeYield
Glyoxal, propionaldehyde, ethyl glycinateAcetic acid100–120°C3–5 h60–75%

Post-reaction purification involves recrystallization from ethanol/water (3:1), achieving >98% purity via HPLC.

Wallach Synthesis with α-Halo Ketones

The Wallach method utilizes α-chloropropiophenone and ethyl carbamate in ammonia-saturated ethanol. At 80°C, the reaction proceeds via nucleophilic substitution, forming the imidazole backbone with an inherent amino group at position 4. This method avoids multi-step functionalization, yielding 70–78% product.

Grignard Reagent-Mediated Functionalization

Intermediate Synthesis: Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate

A pivotal intermediate, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is synthesized via cyclization of butyraldehyde and glyoxal in ethanol/water (1:1) with ammonium chloride (0–30°C, 24 h). Subsequent oxidation with 65% nitric acid (90–100°C, 4 h) yields the dicarboxylic acid, which is esterified using thionyl chloride in ethanol (reflux, 6 h, 93.7% yield).

Esterification Conditions

ReactantCatalystSolventTemperatureYield
2-Propyl imidazole-4,5-dicarboxylic acidSOCl₂EthanolReflux93.7%

Amination via Grignard Reagent Substitution

Replacing methylmagnesium bromide with lithium amide (LiNH₂) in tetrahydrofuran (0–10°C, 2 h) introduces the amino group at position 4. Quenching with ammonium chloride and extraction with ethyl acetate yields ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate (84.7% yield, 98.5% HPLC purity).

Nitration-Reduction Sequential Approach

Electrophilic Nitration

Nitration of ethyl 2-propyl-1H-imidazole-5-carboxylate with fuming nitric acid (H₂SO₄/HNO₃, 0–5°C, 2 h) selectively substitutes position 4, yielding the nitro derivative (65–70% yield). The electron-deficient imidazole ring facilitates nitration at the para position relative to the carboxylate.

Catalytic Hydrogenation

Reduction of the nitro group using palladium-on-carbon (10% Pd/C) under hydrogen (1 atm, 25°C, 12 h) produces the primary amine. Ethanol as the solvent ensures minimal ester hydrolysis, maintaining >95% product integrity.

Reduction Parameters

CatalystH₂ PressureSolventTemperatureYield
10% Pd/C1 atmEthanol25°C92%

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance reaction control. For the Grignard amination step, residence time optimization (30–60 min) and in-line pH monitoring reduce byproduct formation, achieving 90% yield at 100 kg/batch scale.

Purification via Crystallization

Crude product is purified using antisolvent crystallization (water/ethanol, 4:1) at 0–5°C, yielding needle-shaped crystals with 99.2% purity. X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c).

Comparative Analysis of Methodologies

MethodStepsTotal YieldPurityScalability
Debus-Radziszewski160–75%98%Moderate
Grignard Amination370–85%98.5%High
Nitration-Reduction265–70%95%Low

The Grignard-mediated route offers superior scalability and yield, whereas nitration-reduction is limited by nitro group selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole compounds.

Scientific Research Applications

Chemical Research Applications

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate serves as a versatile building block in organic synthesis. Its imidazole structure allows for numerous functionalizations, making it an essential intermediate in the synthesis of complex molecules.

Synthetic Pathways

The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. For example, the reaction of ethyl 2-amino-2-methylpropanoate with formamide leads to the formation of the imidazole ring under controlled conditions.

Reactivity

This compound undergoes several chemical reactions:

  • Oxidation : The amino group can be oxidized to generate nitro derivatives.
  • Reduction : The ester group can be reduced to form alcohol derivatives.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions to yield various substituted imidazoles.

Biological Applications

Research has indicated that this compound exhibits potential as an enzyme inhibitor or ligand in biochemical assays. This compound's ability to interact with specific molecular targets opens avenues for therapeutic applications.

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural properties suggest that it may effectively bind to active sites of enzymes, thereby modulating their activity .

Medicinal Chemistry

This compound has been explored for its therapeutic properties, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism is believed to involve disruption of microbial cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and catalysts.

Catalyst Development

The compound has been employed as a precursor in synthesizing novel catalytic systems that enhance reaction efficiencies in various chemical processes. Its unique structure allows for the incorporation of different functional groups, which can tailor catalyst properties for specific applications .

Case Studies and Data Tables

Application AreaSpecific Use CaseFindings/Results
Chemical SynthesisBuilding block for complex moleculesFacilitates diverse synthetic routes
Biological ResearchEnzyme inhibition studiesPotential inhibitor for specific metabolic enzymes
Medicinal ChemistryAntimicrobial testingSignificant activity against multiple pathogens
Industrial ChemistryCatalyst developmentEnhanced efficiency in chemical reactions

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate and related imidazole/benzimidazole derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Applications/Properties References
This compound Imidazole 4-amino, 2-propyl, 5-ethyl ester Green synthesis (water-based) Potential drug lead; crystalline
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (impurity) Imidazole 4-acetyl, 2-propyl, 5-ethyl ester Side product in synthesis Less stable; no known activity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 2-(3,4-dimethoxyphenyl), 5-carboxamide Conventional organic synthesis Pharmacological interest
Imazapic Imidazolinone Pyridine, methyl groups, carboxylic acid Agrochemical synthesis Herbicidal activity
Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate Benzimidazole 4-chlorophenyl, imidazole-propyl linker Crystallography-assisted design Structural studies

Key Observations:

Core Structure: Imidazole derivatives (e.g., the target compound) lack the fused benzene ring of benzimidazoles (e.g., compounds in ), resulting in reduced molecular weight and altered electronic properties.

Substituent Effects: The 4-amino group in the target compound contrasts with acetyl (impurity ), methoxy (benzimidazole ), or chlorophenyl (benzimidazole ) groups. The ethyl ester at position 5 is a common feature in several compounds (), suggesting esterase-mediated hydrolysis as a possible metabolic pathway.

Synthesis and Stability :

  • The target compound’s water-based post-treatment reduces environmental impact compared to traditional organic solvents . However, competing reactions (e.g., acetyl vs. hydroxy-methylethyl formation) underscore the need for precise reaction control .

Applications: Benzimidazoles are prioritized in drug discovery due to proven pharmacological activities (e.g., antimicrobial, anticancer) , whereas imidazole derivatives like the target compound may occupy niche roles in prodrug design or enzyme inhibition.

Biological Activity

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C9H14N4O2C_9H_{14}N_4O_2 and a molecular weight of approximately 198.23 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction can lead to:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in various physiological processes, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific findings include:

  • Cell Line Studies : this compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Insights : The compound may affect signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Evaluation in Cancer Models :
    • In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
    • The study concluded that the compound could be a promising lead for developing new anticancer therapies.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
This compoundSignificantModerate
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylateModerateHigh
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylateLowHigh

Q & A

Q. What are the optimal synthetic routes for ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate?

Methodological Answer:

  • The compound can be synthesized via condensation reactions using imidazole precursors. For example, refluxing 4-nitro-imidazole derivatives with propylating agents (e.g., alkyl halides) in acetic acid under controlled pH conditions, followed by reduction of the nitro group to an amine.
  • Purification often involves column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) to isolate the carboxylate ester. Confirm purity via TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can crystallographic data validate the molecular structure?

Methodological Answer:

  • Single-crystal X-ray diffraction is ideal. Refinement using SHELXL (via SHELX suite) allows precise determination of bond lengths, angles, and hydrogen bonding. Validate the structure with R-factor convergence (<5%) and check for disorders using tools like PLATON .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • If IR or NMR data conflict with expected results (e.g., anomalous peak splitting), cross-validate with alternative methods:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazole ring.
  • X-ray Crystallography : Resolve stereochemical ambiguities.
  • Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA).
    • Re-examine synthetic conditions for potential side reactions (e.g., ester hydrolysis) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Use density functional theory (DFT) to model reaction pathways. Focus on:
  • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., the amino group).
  • Transition State Analysis : Calculate activation energies for substitutions at the ester or imidazole positions.
  • Software: Gaussian, ORCA, or NWChem with solvent-effect corrections (e.g., PCM model) .

Q. How to analyze conformational flexibility of the imidazole ring?

Methodological Answer:

  • Apply the Cremer-Pople puckering parameters to quantify non-planarity. For crystallographic
  • Calculate ring puckering amplitude (QQ) and phase angle (θ\theta) using software like PARST or PLATON.
  • Compare with similar imidazole derivatives to assess steric effects from the propyl/ethyl substituents .

Q. What experimental design strategies optimize reaction yields for derivatives?

Methodological Answer:

  • Use Design of Experiments (DoE) :
  • Variables: Temperature, solvent polarity, catalyst concentration.
  • Response Surface Methodology (RSM) identifies optimal conditions.
    • For high-throughput screening, employ automated liquid handlers and inline analytics (e.g., HPLC-MS) .

Methodological Notes

  • Structural Validation : Always cross-check crystallographic data with the IUCr’s checkCIF tool to detect outliers in bond lengths/angles .
  • Synthetic Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, drying time for intermediates) to mitigate batch-to-batch variability .
  • Data Contradictions : Maintain a hypothesis-driven approach; inconsistent data often reveal overlooked variables (e.g., tautomerism in the imidazole ring) .

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